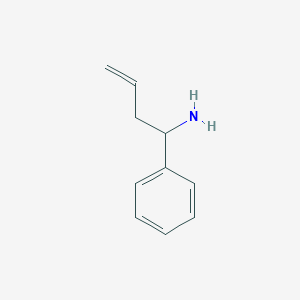

1-Phenylbut-3-en-1-amine

描述

Contextualization within Amine Chemistry and Chiral Molecules Research

1-Phenylbut-3-en-1-amine is a primary amine that features a phenyl group and a terminal alkene on a four-carbon chain. Its significance in chemical research is largely defined by the stereocenter at the first carbon (C1), the one bearing the amine and phenyl groups. This makes it a chiral molecule. Chiral amines are of immense importance in the pharmaceutical and fine chemical industries because the stereochemistry of a molecule can dictate its biological activity.

The compound serves as a chiral building block, a foundational molecule used in the synthesis of more complex, stereochemically-defined structures. smolecule.comnih.govbldpharm.com Specifically, its (R) and (S) enantiomers are employed in asymmetric synthesis to construct target molecules with high enantiomeric purity. nih.gov The presence of the homoallylic amine fragment—the amine group located three carbons away from the double bond—is a key structural motif that allows for a range of chemical transformations.

Historical Overview of Academic Investigations on this compound

Academic interest in this compound and its derivatives has grown with the development of stereoselective synthesis methods. Early research focused on its preparation and its utility as a synthetic intermediate. While a definitive first synthesis is not easily pinpointed in seminal literature, methods for its preparation have been established and are cited in contemporary research. For instance, modern syntheses often refer to established literature procedures for its preparation before using it in novel reactions. rsc.orguantwerpen.be

Investigations have historically explored its role in fundamental organic reactions. It has been a key substrate in studying rearrangements and in the enantioselective construction of heterocyclic systems. Research has demonstrated the ability to achieve high levels of chirality transfer from the amine's stereocenter to the newly formed products, a critical aspect for controlling the stereochemical outcome of a reaction. nih.gov

Contemporary Research Significance and Emerging Trends in this compound Chemistry

The contemporary significance of this compound lies in its versatility as a synthetic intermediate in cutting-edge organic chemistry. Recent trends show its application in metal-free catalytic reactions, the synthesis of complex molecular architectures, and the development of functional molecules like fluorescent probes.

A notable application is its use in aza-Cope rearrangements, a powerful method for carbon-carbon bond formation. For example, research has demonstrated a metal-free 2-aza-Cope rearrangement using this compound derivatives promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature, achieving high to quantitative yields for a variety of products. rsc.orguantwerpen.be This highlights a trend towards more environmentally benign and efficient synthetic methods.

Table 1: Synthesis of α-Substituted Homoallylamines via HFIP-mediated 2-aza-Cope Rearrangement This table presents a selection of α-substituted homoallylamines synthesized from a derivative of this compound, showcasing the yields achieved under metal-free conditions.

| Entry | Aldehyde Reactant | Product | Yield |

| 1 | Benzaldehyde (B42025) | 1,1-Diphenyl-N-(1-phenylbut-3-en-1-yl)methanimine | 99% |

| 2 | m-Anisaldehyde | N-[1-(3-methoxyphenyl)but-3-en-1-yl]-1,1- diphenylmethanimine | 98% |

| 3 | o-Bromobenzaldehyde | N-[1-(2-bromophenyl)but-3-en-1-yl]-1,1- diphenylmethanimine | 99% |

| 4 | 3-Formylacetophenone | 1-(3-{1-[(diphenylmethylidene)amino]but-3-en-1-yl}phenyl)ethan-1-one | 98% |

| Data sourced from a 2021 study on metal-free synthesis of homoallylamines. rsc.org |

Furthermore, the (R)-1-phenyl-3-butenyl fragment is instrumental in the enantioselective synthesis of 1-azabicyclic rings. nih.gov These structures are important scaffolds in medicinal chemistry. In these syntheses, the chirality of the amine is transferred with high fidelity to the product.

Table 2: Enantioselective Synthesis of 1-Azabicyclic Molecules This table shows the yield and chirality transfer for the synthesis of cis-fused bicyclic products from precursors containing the (R)-1-phenyl-3-butenyl fragment.

| Precursor | Product | Yield | Chirality Transfer |

| Aminoacetal 15 | cis-Hexahydrocyclopenta[b]pyrrole carbamate (B1207046) 18 | 95% | 97% |

| Aminoacetal 16 | cis-Octahydrocyclopenta[b]pyridine carbamate 19 | 80% | 96% |

| Data from research on the enantioselective construction of allyl-substituted 1-azabicyclic molecules. nih.gov |

An emerging trend is the incorporation of the this compound moiety into functional molecules. A 2017 study detailed the design of a ratiometric fluorescent probe, PIPBA, for the detection of endogenous formaldehyde (B43269) in living systems. nih.gov The allylamine (B125299) group of the probe, which is a derivative of this compound, selectively reacts with formaldehyde, causing a significant and detectable shift in its fluorescence emission. nih.gov

Table 3: Properties of the PIPBA Fluorescent Probe This table summarizes the key characteristics of the fluorescent probe derived from this compound.

| Property | Value |

| Analyte | Formaldehyde (FA) |

| Quantum Yield (Probe) | 0.62 |

| Quantum Yield (After reaction with FA) | 0.51 |

| Emission Wavelength Shift | 80 nm (Red shift) |

| Detection Limit | 0.84 μM |

| Data from a study on a ratiometric fluorescent probe for formaldehyde imaging. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOYSBDLLGZOKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436841, DTXSID501300761 | |

| Record name | (R)-4-amino-4-phenyl-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-2-Propen-1-ylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-23-7, 115224-13-0 | |

| Record name | α-2-Propen-1-ylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4383-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-amino-4-phenyl-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-2-Propen-1-ylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbut-3-en-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylbut 3 En 1 Amine and Its Stereoisomers

Classical Approaches to Racemic 1-Phenylbut-3-en-1-amine Synthesis

Traditional methods for preparing racemic this compound often rely on well-established reactions that are straightforward and utilize readily available starting materials.

Reductive Amination Strategies

Reductive amination is a widely used method for the synthesis of amines. This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, this can be achieved by reacting 1-phenylbut-3-en-1-one (B2930841) with ammonia (B1221849) and a suitable reducing agent. One reported method utilizes titanium(IV) isopropoxide and sodium borohydride (B1222165) for the reductive amination of ketones with ammonia, which can yield primary amines. researchgate.net Another approach involves the direct reductive amination of carbonyls with amines under mild conditions. mdpi.com

Nucleophilic Addition Reactions

Nucleophilic addition reactions to carbonyl compounds or imines serve as a direct route to construct the carbon-nitrogen bond in this compound. The addition of an allyl nucleophile to an imine derived from benzaldehyde (B42025) is a key strategy. For instance, the reaction of an imine with an allylic alcohol in the presence of a titanium complex can lead to the formation of homoallylic amines. nih.gov

Grignard-Type or Organometallic Coupling Reactions

Grignard reagents and other organometallic compounds are powerful tools for carbon-carbon bond formation. The synthesis of this compound can be envisioned through the addition of an allyl Grignard reagent to an imine derived from benzaldehyde. The use of Grignard reagents in the presence of a Lewis acid can facilitate the addition to imines. acs.org Another strategy involves the reductive cross-coupling of allylic alcohols with imines, a process that does not rely on pre-formed allylic organometallic reagents. nih.gov

Enantioselective Synthesis of Chiral this compound

The demand for enantiomerically pure compounds has driven the development of asymmetric synthetic methods. These approaches are crucial for accessing the individual (R) and (S) enantiomers of this compound.

Biocatalytic Pathways, Including Transaminase-Mediated Transformations

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines. Transaminases (TAs) are particularly useful enzymes that catalyze the transfer of an amino group from a donor to a ketone, often with high enantioselectivity. mdpi.comuniovi.es The asymmetric synthesis of chiral amines from prochiral ketones using transaminases is a well-established strategy. mdpi.comresearchgate.net To overcome the unfavorable thermodynamic equilibrium of the transamination reaction, strategies such as in situ by-product removal have been developed. mdpi.comresearchgate.net For example, coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC) can effectively shift the equilibrium by converting the pyruvate by-product into volatile acetaldehyde (B116499) and carbon dioxide. mdpi.comtdx.cat Both (R)- and (S)-selective transaminases can be employed to produce either enantiomer of the target amine. uniovi.esd-nb.info

| Enzyme System | Substrate | Product Configuration | Key Features |

| Transaminase (TA) and Pyruvate Decarboxylase (PDC) | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | By-product removal shifts equilibrium, enhancing yield. mdpi.comtdx.cat |

| Transaminase from Chromobacterium violaceum (CviTA) | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | Effective in a cascade with PDC. mdpi.com |

| Transaminase from Vibrio fluvialis (VflTA) | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | High stereoselectivity. mdpi.com |

| (R)-selective ω-transaminase (ArRmut11) | (E)-4-phenylbut-3-en-2-one | (R)-4-phenylbut-3-en-2-amine | High enantiomeric excess (>98% ee). d-nb.info |

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds. nih.govajchem-b.com This technique involves the use of a chiral catalyst to selectively reduce a prochiral substrate, such as an enamine or an α,β-unsaturated ketone, to a single enantiomer. Rhodium and ruthenium complexes with chiral ligands are commonly used for this purpose. nih.govajchem-b.com For instance, the asymmetric hydrogenation of an appropriate enamine precursor could yield chiral this compound with high enantiomeric excess. chemshuttle.com The combination of asymmetric hydrogenation and direct reductive amination in a one-pot process has also been explored to improve synthetic efficiency. nih.govresearchgate.net

| Catalyst System | Substrate Type | Product Type | Key Features |

| Rhodium-Segphos complex | Prochiral olefins and aldehydes | Chiral amino compounds | Combines asymmetric hydrogenation and direct reductive amination. nih.govresearchgate.net |

| Chiral Ruthenium complexes | Ketones and imines | Chiral alcohols and amines | High stereoselectivity in transfer hydrogenation. ajchem-b.com |

| Iridium catalysts | Unfunctionalized olefins and imines | Chiral amines | Effective for a range of substrates. ajchem-b.com |

Chiral Catalyst-Mediated Asymmetric Allylation Reactions

Asymmetric allylation of imines represents a direct and efficient pathway to chiral homoallylic amines like this compound. This approach often involves the use of a chiral catalyst to control the stereochemical outcome of the reaction between an imine and an allylating agent.

One prominent strategy involves the use of chiral BINOL-derived diols as organocatalysts. For instance, the reaction of acyl imines with allyldiisopropoxyborane, catalyzed by (S)-3,3'-Ph₂-BINOL, yields the corresponding homoallylic amines in good yields (75–94%) and high enantiomeric ratios (95:5–99.5:0.5). The diol functionality of the catalyst is crucial for both reactivity and selectivity. The mechanism is believed to involve the activation of the acyl imine through hydrogen bonding and an exchange of one of the alkoxy groups on the boronate with the chiral diol.

Another approach utilizes chiral BINOLs in the microwave-induced one-pot asymmetric allylation of in situ-formed imines. For example, the reaction of an aldehyde and an amine in the presence of a (R)-3,3'-diphenyl-BINOL catalyst and an allylboron reagent can afford the desired homoallylic amine.

The direct catalytic asymmetric aminoallylation of aldehydes offers a more atom-economical route, avoiding the pre-formation of imines. This method can employ a synergistic catalyst system of a chiral and a nonchiral Brønsted acid. For the reaction of benzaldehyde and an amine, this approach has yielded the corresponding homoallylic amine with high induction.

Metal complexes with chiral ligands are also effective catalysts. For example, copper and zinc-mediated systems have been developed for the asymmetric allylation of imines. The stereoselectivity in these reactions is controlled by the chiral ligands associated with the metal, which facilitates the transfer of the allyl group from a boron reagent to the imine.

A summary of representative chiral catalysts and their performance in the asymmetric synthesis of homoallylic amines is presented below:

| Catalyst/Reagent | Substrate | Product Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| (S)-3,3'-Ph₂-BINOL / allyldiisopropoxyborane | Acyl imines | 75-94% | 95:5 - 99.5:0.5 er | |

| (R)-3,3'-diphenyl-BINOL / allyl-1,3,2-dioxaborinane | In situ-formed arylimines | Good | High | |

| Chiral Brønsted Acid / Nonchiral Brønsted Acid | Benzaldehyde, Amine | 92% | 80% ee | |

| Pd(OAc)₂ / Chiral BINAP ligand | Styrenes, Amines | Good | up to 81% ee |

This table presents a selection of catalyst systems and their effectiveness in producing chiral homoallylic amines. The specific conditions and substrates can influence the outcomes.

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis to produce enantiopure compounds. For this compound, these routes often involve the enzymatic resolution of a racemic mixture or the use of enzymes in key stereoselective steps.

One common chemoenzymatic strategy is the kinetic resolution of racemic this compound using lipases. In this process, a lipase (B570770) selectively acylates one enantiomer of the amine, allowing for the separation of the acylated and unacylated forms. For instance, lipase from Burkholderia cepacia has demonstrated high selectivity in this resolution. The choice of acyl donor and solvent is critical for achieving high enantioselectivity.

Another powerful chemoenzymatic approach utilizes transaminases (TAms). Transaminases can catalyze the asymmetric synthesis of chiral amines from corresponding ketones. This method is considered a green and sustainable route. For example, a metagenomics approach has been used to discover new transaminases with broad substrate scope, including the synthesis of allylic amines from conjugated aldehydes.

A sequential two-step chemoenzymatic process can also be employed, combining a laccase/TEMPO system with an amine transaminase. The laccase system oxidizes a racemic allylic alcohol to the corresponding ketone, which is then aminated by the transaminase to yield the enantioenriched allylic amine.

The following table summarizes key aspects of chemoenzymatic routes for synthesizing chiral homoallylic amines:

| Enzymatic Step | Key Enzyme(s) | Strategy | Outcome | Reference |

| Kinetic Resolution | Lipase (e.g., from Burkholderia cepacia) | Selective acylation of one enantiomer of racemic this compound | Separation of enantiomers | |

| Asymmetric Synthesis | Transaminase (TAm) | Amination of a ketone precursor | High yield and enantioselectivity of the chiral amine | |

| Sequential Oxidation-Amination | Laccase/TEMPO and Amine Transaminase | Oxidation of racemic alcohol to ketone, followed by stereoselective amination | Enantioenriched allylic amines with excellent enantiomeric excess |

This table highlights different chemoenzymatic strategies and the enzymes involved in producing chiral homoallylic amines.

Advanced Synthetic Techniques for this compound Production

Recent advancements in synthetic chemistry offer more efficient, sustainable, and scalable methods for the production of this compound.

Flow Chemistry Methodologies

While specific examples for the continuous-flow synthesis of this compound are not extensively detailed in the provided search results, the principles of flow chemistry are applicable. Continuous-flow systems have been shown to reduce reaction times significantly in related syntheses, such as the production of chiral alcohols. For instance, a continuous-flow system for the synthesis of (1R)-1-phenylbut-3-en-1-ol reduced the reaction time from 12 hours to 30 minutes. This suggests that similar benefits in terms of reduced reaction times, improved heat and mass transfer, and enhanced safety could be realized for the synthesis of this compound.

Sustainable and Green Chemistry Syntheses

Green chemistry principles are increasingly being applied to the synthesis of chiral amines to minimize environmental impact. The use of biocatalysts like transaminases is a prime example of a green chemistry approach, as these reactions are often performed in aqueous media under mild conditions.

Another green strategy involves the use of water-tolerant Lewis acids to catalyze reactions in water, thereby eliminating the need for organic solvents. While demonstrated for the synthesis of the corresponding alcohol, this approach could potentially be adapted for the synthesis of this compound.

Considerations in Synthetic Yield Optimization and Scalability

Optimizing synthetic yield and ensuring scalability are critical for the practical application of any synthetic method. For the synthesis of this compound, several factors must be considered.

In chiral catalyst-mediated reactions , the catalyst loading, reaction temperature, solvent, and nature of the substrates and reagents all play a crucial role in determining the yield and enantioselectivity. For instance, in the BINOL-catalyzed allylboration, the specific structure of the BINOL derivative significantly impacts the outcome. For scalability, the cost and recyclability of the chiral catalyst are important considerations.

In chemoenzymatic routes , optimization involves selecting the right enzyme, co-solvent, and reaction conditions (pH, temperature) to maximize enzyme activity and stability. Overcoming challenges such as unfavorable equilibrium and substrate/product inhibition is also key. For large-scale production, enzyme immobilization can facilitate catalyst reuse and simplify product purification.

For flow chemistry processes , optimizing parameters such as flow rate, reactor temperature, and reagent concentration is essential for maximizing throughput and yield. The transition from batch to continuous manufacturing often requires significant process development but can lead to more consistent product quality and improved safety profiles.

Chemical Reactivity and Transformations of 1 Phenylbut 3 En 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group in 1-phenylbut-3-en-1-amine is a nucleophilic center that readily participates in a variety of common amine-centered transformations, including acylation, alkylation, and condensation reactions.

Acylation and Alkylation Reactions

The primary amine of this compound can be readily acylated by reaction with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For instance, lipase-catalyzed acylation of racemic this compound has been utilized in enzymatic kinetic resolution studies. Current time information in Bangalore, IN.

Alkylation of the amine nitrogen, or N-alkylation, can be achieved using various alkylating agents. These reactions lead to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions. For example, reaction with benzyl (B1604629) halides can produce N-benzyl-1-phenylbut-3-en-1-amine. researchgate.net Further alkylation can occur, as seen in the preparation of diallylamine (B93489) derivatives prior to ring-closing metathesis. researchgate.net Reductive amination protocols can also be employed to achieve N-alkylation.

| Reaction Type | Reagent/Catalyst | Product | Reference(s) |

| Enzymatic Acylation | Lipase (B570770), Acyl Donor | N-acetyl-1-phenylbut-3-en-1-amine | Current time information in Bangalore, IN. |

| Alkylation | Benzyl Bromide | N-benzyl-1-phenylbut-3-en-1-amine | researchgate.net |

| Alkylation | Allyl Bromide | N,N-diallyl-1-phenylbut-3-en-1-amine | researchgate.net |

| Alkylation | Phthalic Anhydride | 2-((1-phenylbut-3-en-1-yl)amino)isoindoline-1,3-dione | researchgate.net |

| Reductive Alkylation | Cyclohexanone | N-(1-Phenylbut-3-enyl)cyclohexanamine | lookchem.com |

Formation of Imine and Enamine Derivatives

Condensation of this compound with aldehydes or ketones under appropriate conditions yields imine (Schiff base) derivatives. This reversible reaction is fundamental in organic synthesis. For example, the reaction with benzaldehyde (B42025) in the presence of a dehydrating agent like hexafluoro-2-propanol (HFIP) and molecular sieves produces 1,1-Diphenyl-N-(1-phenylbut-3-en-1-yl)methanimine in high yield. nih.gov Imines derived from this amine are valuable intermediates in their own right. organic-chemistry.org

It is important to note that primary amines can form imines which may exist in equilibrium with their enamine tautomers. beilstein-journals.org The position of this equilibrium is influenced by the substitution pattern and reaction conditions.

| Carbonyl Compound | Conditions | Product (Imine) | Reference(s) |

| Benzaldehyde | HFIP, 4Å molecular sieves, rt | 1,1-Diphenyl-N-(1-phenylbut-3-en-1-yl)methanimine | nih.gov |

| m-Anisaldehyde | HFIP, 4Å molecular sieves, rt | N-[1-(3-methoxyphenyl)but-3-en-1-yl]-1,1-diphenylmethanimine | nih.gov |

Carbamide and Thiocarbamide Synthesis

The primary amine functionality allows for the synthesis of urea (B33335) (carbamide) and thiourea (B124793) (thiocarbamide) derivatives. These reactions typically involve the nucleophilic attack of the amine onto an isocyanate or isothiocyanate, respectively. The synthesis of 1-phenyl-3-(1-phenylethyl)urea derivatives demonstrates a general pathway where an amine reacts with an isocyanate to form a urea linkage. nih.gov

Similarly, thioureas can be prepared by reacting the primary amine with an isothiocyanate. ekb.eg General methods for thiourea synthesis, such as the reaction of primary amines with carbon disulfide, are also applicable. researchgate.netorganic-chemistry.org These derivatives are of interest in medicinal chemistry and as ligands in catalysis.

Reactions at the Alkene Moiety

The terminal alkene group provides a second site for reactivity, primarily through addition and cycloaddition reactions. These transformations allow for significant structural modifications, including the introduction of new functional groups and the construction of cyclic systems.

Electrophilic Addition Reactions (e.g., Hydroboration, Halogenation)

The terminal double bond of this compound and its N-protected derivatives can undergo electrophilic addition reactions. A notable example is hydroboration-oxidation. Copper-catalyzed hydroboration of N,N-protected homoallylamines, followed by an oxidative workup, is a known method to produce the corresponding 1,3-amino alcohols. acs.org This reaction proceeds with the addition of a boron-hydride bond across the alkene, which upon oxidation converts the boryl intermediate into a hydroxyl group.

While specific examples of direct halogenation (e.g., with Br₂ or Cl₂) on this compound are not prevalent in the reviewed literature, this reaction is a classic transformation for alkenes. It is expected to proceed via the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack to yield the corresponding 3,4-dihalo-1-phenylbutan-1-amine derivative.

Cycloaddition Chemistry

The alkene moiety serves as a versatile component in various cycloaddition reactions, enabling the synthesis of complex cyclic structures.

Diels-Alder Reaction : The alkene in this compound can function as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. masterorganicchemistry.com This reactivity allows for the construction of six-membered rings.

Ring-Closing Metathesis (RCM) : After appropriate N-alkylation to form a diallylic derivative, this compound can undergo RCM. For example, the enantiopure diallylamine derived from (S)-1-phenylbut-3-en-1-amine can be treated with a ruthenium catalyst (e.g., Grubbs catalyst) to yield a substituted dehydropiperidine, a valuable heterocyclic scaffold. researchgate.net

1,3-Dipolar Cycloaddition : The alkene can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as nitrones or nitrile oxides. lookchem.comwikipedia.org These reactions are a powerful method for synthesizing five-membered heterocyclic rings like isoxazolidines, which are precursors to valuable amino alcohol products. lookchem.com

| Cycloaddition Type | Reactant(s) | Product Type | Reference(s) |

| Diels-Alder [4+2] | Diene | Substituted Cyclohexene | |

| Ring-Closing Metathesis | Diallyl derivative, Ru-catalyst | Dehydropiperidine | researchgate.net |

| 1,3-Dipolar [3+2] | Nitrone or Nitrile Oxide | Isoxazolidine | lookchem.com |

Olefin Metathesis Reactions

The terminal alkene in this compound is a key functional group that can participate in olefin metathesis, a powerful carbon-carbon bond-forming reaction. This reactivity allows for significant molecular modifications, including the formation of new cyclic and acyclic structures. The two primary types of metathesis relevant to this compound are ring-closing metathesis (RCM) and cross-metathesis (CM).

Ring-Closing Metathesis (RCM): For RCM to occur, the this compound molecule must first be N-alkenylated to create a diene. For instance, N-acylation followed by N-alkenylation provides a suitable precursor for RCM. Research has demonstrated that N-alkenyl-cyanamide derivatives, including those derived from this compound, can undergo RCM to form nitrogen-containing heterocycles. rsc.org The reaction typically employs ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts.

A representative transformation involves the RCM of an N-allyl, N-cyanamide derivative of this compound to yield a seven-membered heterocyclic compound. The general success of RCM in creating 5- to 30-membered rings highlights its utility, with the specific outcomes and E/Z selectivity often depending on the catalyst and the inherent strain of the target ring. rsc.orgorganic-chemistry.org

Cross-Metathesis (CM): The terminal double bond of this compound can also undergo cross-metathesis with other olefins. uwindsor.caorganic-chemistry.org This reaction allows for the extension of the butenyl side chain and the introduction of various functional groups. The efficiency and selectivity of CM depend on the relative reactivity of the two olefin partners. The development of second-generation Grubbs catalysts has significantly expanded the scope of CM to include sterically hindered and electron-deficient olefins. uwindsor.ca While specific studies on the cross-metathesis of this compound are not extensively detailed in the literature, the principles of CM suggest its applicability for creating a diverse range of derivatives.

| Reaction Type | Reactant(s) | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | N-alkenyl, N-cyanamide derivative of this compound | Ruthenium-based (e.g., Grubbs, Hoveyda-Grubbs) | Nitrogen-containing heterocycles (e.g., seven-membered rings) | rsc.org |

| Cross-Metathesis (CM) | This compound and a partner olefin (e.g., α,β-unsaturated carbonyl compound) | Ruthenium-based (e.g., Grubbs II) | Functionally elaborated acyclic amines | uwindsor.caorganic-chemistry.org |

Reactivity of the Phenyl Ring

Electrophilic Aromatic Substitution

The phenyl group of this compound is susceptible to electrophilic aromatic substitution. The aminobutyl substituent acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions. However, the reaction conditions, particularly the acidity, play a crucial role in determining the outcome. Under strong acidic conditions, such as those used for nitration (a mixture of nitric acid and sulfuric acid), the primary amine is protonated to form an ammonium (B1175870) (-NH3+) group. This protonated group is strongly deactivating and a meta-director.

Therefore, direct nitration of this compound would be expected to yield the meta-nitro derivative. To achieve substitution at the ortho and para positions, the amine functionality typically requires protection, for example, as an amide. The amide is still an ortho, para-director but is less activating than the free amine, which can help prevent polysubstitution and side reactions. While specific studies on the halogenation or Friedel-Crafts reactions of this compound are limited, the reactivity is expected to follow these established principles of electrophilic substitution on substituted anilines.

Directed Metalation and Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. harvard.edu The reaction uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho position, forming an aryllithium intermediate. This intermediate can then be trapped with a variety of electrophiles.

For this compound, the primary amine itself is not suitable for DoM because the acidic N-H protons would quench the organolithium reagent. Therefore, the amine must be converted into a suitable DMG. Common protecting groups like amides or carbamates are excellent DMGs. For example, converting the primary amine to an N-Boc (tert-butyloxycarbonyl) carbamate (B1207046) would facilitate directed ortho lithiation. acs.org The lithiated species can then react with electrophiles such as aldehydes, ketones, alkyl halides, or silyl (B83357) chlorides to introduce a wide range of substituents at the position ortho to the aminobutyl group.

| Reaction Type | Key Reagents | Regioselectivity | Comment | Reference |

|---|---|---|---|---|

| Electrophilic Substitution (Nitration) | HNO₃, H₂SO₄ | Meta-directing | The amine is protonated to a deactivating ammonium group. | |

| Directed Ortho Metalation (DoM) | 1. Protection (e.g., Boc₂O) 2. Organolithium (e.g., n-BuLi) 3. Electrophile (E+) | Ortho-directing | The N-protected amine acts as the directing group. | harvard.eduacs.org |

Cascade and Tandem Reactions Incorporating this compound

The dual functionality of this compound—a nucleophilic amine and a reactive alkene—makes it an excellent substrate for cascade and tandem reactions, which allow for the construction of complex molecular architectures in a single pot. These reactions often lead to the formation of nitrogen heterocycles.

One notable example involves the attempted use of an N-sulfonyl derivative, N-(1-phenylbut-3-en-1-yl)-p-toluenesulfonamide, in an aza-Prins cyclization aimed at synthesizing piperidine (B6355638) rings. acs.org In this reaction, the N-sulfonyl amine was reacted with an aldehyde in the presence of an iron(III) catalyst. Instead of the expected piperidine, the reaction took an unexpected course, initiating a different cascade that resulted in the formation of a pyran ring. acs.org This outcome, though not the intended one, underscores the rich and sometimes complex reactivity of this scaffold in tandem processes.

In another study, this compound was tested in a palladium-catalyzed cascade C-H arylation/amination reaction designed to produce 2-aryl-1-pyrrolines. However, the compound failed to yield the desired product, indicating that the substrate's structure may impose limitations for certain catalytic cycles, possibly due to unfavorable steric or electronic factors. ecust.edu.cn

Conversely, related N-homoallyl systems have been successfully employed in highly diastereoselective tandem aza-Prins-Ritter/Friedel-Crafts reactions. sci-hub.se These sequences, initiated by treating N-homoallyl imides with a Lewis acid, generate cyclic N-acyliminium ions that are subsequently trapped by nucleophiles (like nitriles or arenes) to form complex azabicyclic structures. This demonstrates the potential of the this compound framework as a precursor for sophisticated heterocyclic synthesis via cascade transformations.

Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the chemical compound “this compound” to generate the detailed article as requested in your outline. The existing research does not provide specific examples or detailed findings of this particular compound being utilized in the capacities described below:

As a specific chiral building block for the synthesis of complex organic molecules or nitrogen-containing heterocyclic systems.

As a chiral auxiliary in diastereoselective transformations.

As a precursor for the derivatization to chiral ligands for use in asymmetric catalysis, including specific ligand designs or their application in transition metal-catalyzed reactions.

While the concepts outlined (chiral building blocks, auxiliaries, and ligands) are fundamental areas of research in organic chemistry, the scientific literature does not appear to feature "this compound" as a notable example in these contexts.

Therefore, to adhere strictly to the provided instructions and ensure scientific accuracy, the requested article cannot be generated. Introducing information from other compounds would violate the core requirement of focusing solely on "this compound."

Applications of 1 Phenylbut 3 En 1 Amine in Organic Synthesis and Catalysis

Resolution of Racemic Mixtures Utilizing 1-Phenylbut-3-en-1-amine

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of stereochemically pure compounds for various applications, including pharmaceuticals and materials science. For chiral amines such as this compound, common resolution strategies include the formation of diastereomeric salts with a chiral resolving agent or enzymatic kinetic resolution.

However, a comprehensive review of the scientific literature reveals a notable lack of specific studies detailing the resolution of racemic this compound. While the general principles of diastereomeric salt formation and enzymatic resolution are well-established for a wide range of chiral amines, specific experimental data, including the choice of resolving agents, solvents, reaction conditions, and the efficiency of separation (e.g., diastereomeric excess and enantiomeric excess), are not documented for this particular compound.

General methodologies for the resolution of analogous chiral amines often employ chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.orglibretexts.org The process involves the formation of a pair of diastereomeric salts, which, due to their different physical properties, can be separated by fractional crystallization. libretexts.orglibretexts.org Following separation, the individual enantiomers of the amine are recovered by treatment with a base.

Similarly, enzymatic kinetic resolution, often utilizing lipases, is a powerful technique for separating enantiomers. researchgate.netnih.gov This method relies on the stereoselective acylation of one enantiomer in the racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov

Despite the prevalence of these techniques, their specific application to this compound, including detailed research findings and data on their effectiveness, is not available in the reviewed literature. Further research would be necessary to develop and document a successful resolution protocol for this compound.

Advanced Spectroscopic and Analytical Characterization of 1 Phenylbut 3 En 1 Amine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of a compound. By providing mass measurements with high accuracy (typically to within 5 ppm), HRMS allows for the confident determination of the elemental composition of 1-Phenylbut-3-en-1-amine. This technique can readily distinguish between compounds with the same nominal mass but different elemental formulas.

While specific experimental HRMS data for this compound is not widely published, predicted data is available and provides a reliable estimate of its exact mass. The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element in the molecule (C, H, N).

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) Ų |

|---|---|---|

| [M+H]⁺ | 148.11208 | 132.3 |

| [M+Na]⁺ | 170.09402 | 138.5 |

| [M-H]⁻ | 146.09752 | 135.2 |

| [M]⁺ | 147.10425 | 129.5 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of this compound, detailing the chemical environment of each proton and carbon atom and their connectivity.

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of the complex spectra of this compound. No specific experimental 2D NMR data for this compound are available in the surveyed literature. However, the application of these techniques would yield the following structural information:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule, identifying adjacent protons. For this compound, COSY would show correlations between the benzylic proton and the adjacent methylene (B1212753) protons, as well as the couplings within the vinyl group and between the vinyl protons and the allylic methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. NOESY would provide information about the through-space proximity of different protons, which can help in determining the preferred conformation of the molecule in solution.

| Technique | Expected Key Correlations |

|---|---|

| COSY | Benzylic H ↔ Methylene H; Methylene H ↔ Vinyl H |

| HSQC | Direct one-bond correlations for all C-H pairs |

| HMBC | Benzylic H ↔ Phenyl C; Vinyl H ↔ Allylic C |

| NOESY | Correlations between spatially close protons, aiding conformational analysis |

As this compound is a chiral molecule, determining its enantiomeric excess (ee) is critical. A common NMR-based method involves the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). These chiral auxiliaries interact with the enantiomers of the amine to form transient diastereomeric complexes. rsc.orgrsc.org Because diastereomers have different physical properties, the corresponding nuclei in the two complexes will experience slightly different chemical environments, leading to separate signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these signals can then be used to accurately determine the enantiomeric excess. acs.org Although this is a standard and effective technique for chiral amines, specific studies detailing its application to this compound have not been reported in the surveyed literature.

X-ray Crystallography of this compound Derivatives for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique can provide precise information on bond lengths, bond angles, and, crucially for a chiral molecule, the absolute configuration of the stereocenter.

For a liquid compound like this compound, obtaining single crystals suitable for X-ray diffraction can be challenging. Therefore, it is common practice to prepare a solid derivative, such as a salt with a chiral acid or a crystalline amide. The crystal structure of such a derivative would reveal the detailed solid-state conformation and intermolecular interactions, such as hydrogen bonding. To date, no crystal structures of this compound or its derivatives have been deposited in publicly accessible crystallographic databases.

Chiral Chromatography for Enantiomeric Purity Analysis (e.g., HPLC, GC)

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers, making it essential for assessing the enantiomeric purity of this compound. yakhak.org Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For primary amines like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in chiral HPLC. yakhak.orgchromatographyonline.com In chiral GC, cyclodextrin-based capillary columns are commonly used. While chiral chromatography is a standard method for the analysis of such compounds, specific, optimized methods for the enantiomeric separation of this compound are not detailed in the available literature.

| Technique | Common Chiral Stationary Phases |

|---|---|

| HPLC | Polysaccharide derivatives (e.g., Chiralpak®, Chiralcel®) |

| GC | Cyclodextrin derivatives |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and can be used for the structural confirmation of this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine (N-H stretching and bending), the aromatic ring (C-H and C=C stretching), and the vinyl group (C=C and C-H stretching and bending). rockymountainlabs.comspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would also reveal these characteristic vibrations. The C=C bonds of the aromatic ring and the vinyl group are expected to produce strong Raman signals.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretching | 3400-3250 (two bands) |

| Primary Amine (N-H) | Bending | 1650-1580 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Alkene (C=C) | Stretching | ~1640 |

| Aromatic (C-H) | Stretching | >3000 |

| Alkene (C-H) | Stretching | >3000 |

Computational and Theoretical Investigations of 1 Phenylbut 3 En 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Phenylbut-3-en-1-amine, these calculations can reveal details about its molecular orbitals, charge distribution, and the energies of its different conformations.

Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly employed for these calculations. By solving approximations of the Schrödinger equation, these methods can determine the optimized geometry of the molecule, corresponding to the minimum on its potential energy surface. For this compound, this involves finding the most stable arrangement of its phenyl, amino, and butenyl groups.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and its electronic excitation properties. A smaller gap generally suggests higher reactivity.

The distribution of electron density can be analyzed through population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides insight into the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atom of the amine group is expected to have a significant negative partial charge, making it a nucleophilic center.

Table 1: Calculated Electronic Properties of Phenylalkylamine Analogs Illustrative data based on typical values for similar compounds calculated at the B3LYP/6-31G level.*

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, DFT can be used to map out the entire reaction pathway, including the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For example, the amine group of this compound can participate in nucleophilic addition or substitution reactions. DFT calculations can model the approach of an electrophile to the nitrogen atom, locate the transition state for the bond-forming step, and calculate the energy barrier for the reaction. Similarly, reactions involving the double bond of the butenyl group, such as electrophilic additions, can be studied.

The choice of functional and basis set is critical for obtaining accurate results in DFT studies. Hybrid functionals, such as B3LYP, and double- or triple-zeta basis sets with polarization and diffuse functions are commonly used for this purpose. Solvation effects can also be included using implicit or explicit solvent models to better represent reactions in solution.

Table 2: Illustrative DFT Calculated Energetics for a Hypothetical Reaction of this compound Data is representative of a nucleophilic addition reaction.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape and how it changes over time.

In an MD simulation, the motion of each atom in the molecule is calculated based on a classical force field that approximates the interatomic forces. The simulation proceeds in small time steps, generating a trajectory that describes the molecule's position and velocity over time. By analyzing this trajectory, various properties can be calculated, including the preferred conformations of the molecule and the energy barriers between them.

MD simulations are also invaluable for studying the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules. For instance, simulations can be used to understand how the molecule is solvated in different solvents or to predict its binding mode to a protein active site. These types of studies are crucial in fields like drug design, where understanding ligand-receptor interactions is key.

Table 3: Torsional Angles and Their Populations from a Hypothetical MD Simulation of this compound Illustrative data showing the conformational preferences around the C-C bond connecting the chiral center and the phenyl group.

| Torsional Angle Range (degrees) | Population (%) |

|---|---|

| -180 to -60 | 25 |

| -60 to 60 | 50 |

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra.

For example, Infrared (IR) and Raman spectra can be calculated from the vibrational frequencies obtained from a quantum chemical calculation. The calculated frequencies and intensities can help in the assignment of experimental vibrational bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. academie-sciences.fr These calculations can be particularly useful for distinguishing between different stereoisomers or conformations of the molecule. For similar molecules like 3-phenylpropylamine, DFT calculations have been shown to reproduce experimental NMR data with good accuracy. academie-sciences.fracademie-sciences.fr

Reactivity profiles can be predicted by examining various calculated properties. For instance, the electrostatic potential mapped onto the electron density surface can reveal the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. Fukui functions can be calculated to predict the local reactivity of different atomic sites.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Illustrative data based on DFT calculations for analogous structures. academie-sciences.fracademie-sciences.fr Shifts are referenced to TMS.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH-NH₂) | 55.3 |

| C2 (CH₂) | 42.1 |

| C3 (CH=) | 135.8 |

| C4 (=CH₂) | 117.5 |

| C-ipso (Phenyl) | 145.2 |

| C-ortho (Phenyl) | 126.9 |

| C-meta (Phenyl) | 128.7 |

Future Research Directions and Perspectives in 1 Phenylbut 3 En 1 Amine Chemistry

Development of Next-Generation Enantioselective Synthetic Routes

The synthesis of enantiomerically pure homoallylic amines is a cornerstone of modern asymmetric synthesis. eurekaselect.com Traditional methods often relied on stoichiometric chiral auxiliaries, but the future lies in the development of more efficient and atom-economical catalytic routes. Research is actively pushing the boundaries of both organocatalysis and transition-metal catalysis to afford compounds like 1-Phenylbut-3-en-1-amine with near-perfect stereocontrol.

Next-generation strategies are moving away from pre-formed, moisture-sensitive organometallic reagents and towards one-pot, multicomponent reactions. nih.govresearchgate.net A significant area of development is in organocatalysis, which avoids the use of metals. beilstein-journals.orgbeilstein-journals.org Key approaches include:

Chiral Brønsted Acid Catalysis : Catalysts such as 3,3'-diaryl-BINOL derivatives have proven effective in the asymmetric allylation of acylimines with allylboronates, achieving high yields and enantioselectivities (90–99% ee). beilstein-journals.orgnih.gov

Hydrogen-Bonding Catalysis : Chiral thiourea (B124793) catalysts, often used in conjunction with a Lewis acid, can activate acetals to generate iminium ions in situ. These are then trapped by allylsilanes in a highly enantioselective manner, with π-stacking interactions between the catalyst and the substrate playing a key role in stereodifferentiation. beilstein-journals.orgnih.govnih.gov

Chiral Disulfonimide Catalysis : In a notable example of an organocatalytic Hosomi-Sakurai reaction, chiral disulfonimides can catalyze the three-component coupling of an aldehyde, an amine source, and allyltrimethylsilane to furnish protected homoallylic amines with excellent enantiomeric excess (82–97% ee). beilstein-journals.orgnih.gov

Alongside organocatalysis, transition-metal catalysis continues to evolve. While palladium has been a workhorse in this area, newer methods using more earth-abundant metals like copper are gaining prominence. nih.govacs.org For instance, chiral N-heterocyclic carbene (NHC)-Cu complexes can promote the reaction between (pinacolato)allylborons and a wide range of N-phosphinoylimines to deliver homoallylamides with exceptional yields and enantiomeric ratios (up to 98.5:1.5 er). nih.govscispace.com

| Catalytic System | Reaction Type | Key Features | Reported Enantioselectivity (ee/er) | Reference |

|---|---|---|---|---|

| Chiral 3,3'-Diaryl-BINOL | Asymmetric allylation of acylimines | Metal-free Brønsted acid catalysis using allylboronates. | 90–99% ee | beilstein-journals.orgnih.gov |

| Chiral Thiourea / TESOTf | Three-component coupling of acetals, carbamates, and allylsilanes | Cooperative H-bond and Lewis acid catalysis; in situ iminium ion formation. | 94–99% ee | nih.govnih.gov |

| Chiral Disulfonimide | Hosomi-Sakurai reaction of in situ-formed N-Fmoc aldimines | Organocatalytic activation of allylsilanes. | 82–97% ee | beilstein-journals.orgnih.gov |

| Chiral NHC-Cu Complexes | Allylation of N-phosphinoylimines | Utilizes stable (pinacolato)allylboron reagents. | up to 98.5:1.5 er | nih.govscispace.com |

| (R)-TRIP (Chiral Phosphoric Acid) | Kinetic resolution of sec-allylboronates | Provides access to enantioenriched Z-homoallylic alcohols and amines. | High ee | nih.gov |

Exploration of Novel Catalytic Applications Beyond Current Paradigms

While this compound is primarily valued as a chiral building block, a forward-looking perspective envisions its direct use as a catalyst. The field of asymmetric organocatalysis has demonstrated the profound catalytic potential of simple chiral organic molecules, particularly primary and secondary amines. carloneresearch.eursc.org These catalysts operate through distinct activation modes, such as the formation of nucleophilic enamines or electrophilic iminium ions, to facilitate a wide range of stereoselective transformations. rsc.orgnih.gov

Future research should explore the potential of this compound and its derivatives as novel organocatalysts. Its structure contains a chiral primary amine, which is a well-established catalytic motif. rsc.org This opens the door to its application in classic organocatalytic reactions, including:

Michael Additions : Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol Reactions : Facilitating the asymmetric reaction between ketones and aldehydes.

Mannich Reactions : Promoting the three-component reaction of an aldehyde, an amine, and a ketone.

Beyond its role as a standalone organocatalyst, this compound could serve as a novel chiral ligand in transition-metal catalysis. The molecule possesses two potential coordination sites: the nitrogen atom of the amine and the π-system of the allyl double bond. This bidentate chelation to a metal center could create a well-defined, rigid chiral environment, enabling high asymmetric induction in metal-catalyzed processes such as allylic alkylations, hydrogenations, or hydroformylations. The phenyl group would provide steric bulk that could further influence the stereochemical outcome of the reaction. Investigating this dual-coordination potential represents a paradigm shift from using the molecule as a mere building block to leveraging its complete structure for catalytic functions.

Integration into Advanced Materials Science Research (e.g., Polymer Initiators, Functional Materials)

The unique bifunctional nature of this compound—possessing both a reactive amine and a polymerizable allyl group—makes it a highly promising candidate for advanced materials science applications. A particularly exciting avenue is its use as a functional initiator in polymerization.

Primary amines are known to act as effective initiators for the ring-opening polymerization (ROP) of various cyclic monomers, including lactones, lactides, and cyclic carbonates. wikipedia.orgacs.org In this process, the amine attacks the monomer to open the ring and begin chain growth. By using this compound as the initiator, a polymer chain (e.g., polylactide) can be grown from the nitrogen atom. This would result in a polymer with the 1-phenylbut-3-enyl group precisely positioned at one end of the chain.

This "end-functionalization" strategy has significant implications for creating advanced functional materials:

Polymer Cross-linking : The terminal allyl group on every polymer chain provides a reactive handle for subsequent cross-linking via radical polymerization or thiol-ene click chemistry. This allows for the transformation of linear thermoplastic polymers into robust thermoset networks or hydrogels.

Grafting and Surface Modification : The allyl terminus can be used to graft the polymer chains onto surfaces or other polymer backbones, creating materials with tailored surface properties, such as biocompatibility or hydrophobicity.

Influence on Material Properties : The phenyl group, also located at the chain terminus, can enhance the thermal stability and modify the mechanical properties of the resulting polymer due to its rigid, aromatic nature.

Future research will involve synthesizing and characterizing polymers initiated with this compound, exploring their thermal and mechanical properties, and demonstrating their utility in creating novel cross-linked materials, functional coatings, and polymer-based nanoparticles.

Computational Design and Discovery of New Derivatives and Their Reactivity

In silico methods are becoming indispensable tools for accelerating chemical research. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict reactivity, elucidate reaction mechanisms, and rationally design new molecules with desired properties. This approach is highly applicable to the future development of this compound chemistry.

Computational studies have already been successfully applied to understand the mechanisms of enantioselective reactions that produce homoallylic amines. nih.gov These studies have provided critical insights into the transition states and non-covalent interactions (e.g., hydrogen bonding, π-stacking) that govern stereoselectivity. nih.govacs.orgresearchgate.net

Looking ahead, computational design can be employed proactively in several key areas:

Design of Novel Catalysts : Building on the ideas in section 7.2, computational modeling can be used to design derivatives of this compound for specific catalytic applications. By systematically modifying the substituents on the phenyl ring or the structure of the allyl group in silico, researchers can screen for derivatives that exhibit enhanced catalytic activity or selectivity in target reactions. Modeling the transition state energies for these virtual catalysts can guide synthetic efforts toward the most promising candidates. rsc.org

Prediction of Reactivity : The reactivity of the amine and allyl groups in this compound can be computationally modeled to predict its performance as a polymer initiator or as a ligand. For example, DFT calculations can determine the energy barriers for the initiation step in ROP or the binding energy of the amine to different transition metals, providing a theoretical basis for its application in materials science. researchgate.net

Discovery of New Derivatives : Virtual libraries of this compound derivatives can be created and screened for properties relevant to medicinal chemistry or materials science. This computational pre-screening can identify derivatives with optimized electronic properties, steric profiles, or binding affinities for biological targets, streamlining the discovery process and minimizing resource-intensive laboratory work.

The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of the this compound scaffold and its future derivatives.

常见问题

Q. What synthetic methodologies are most effective for producing enantiomerically pure 1-phenylbut-3-en-1-amine?

The enantioselective synthesis of this compound typically employs kinetic resolution using chiral acyl donors. For example, ethyl methoxyacetate (EtOMeOAc) has been shown to resolve racemic mixtures efficiently, particularly for sterically hindered amines like this compound. This method leverages differential reaction rates of enantiomers with the acyl donor, yielding high enantiomeric excess (e.e.) under optimized conditions . Key steps include:

- Oxidative cleavage of intermediates using lead acetate and hydroxylamine hydrochloride to isolate the desired enantiomer .

- Chiral auxiliary strategies , such as using (2R)-2-phenyl-2-[(1′R)-1′-phenylbut-3′-enylamino]ethanol, followed by selective cleavage to obtain the (R)-enantiomer .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

1H and 13C NMR are critical for structural validation:

- 1H NMR : The vinyl protons (CH2=CH–) appear as a doublet of doublets (δ ~5.2–5.8 ppm, J = 10–17 Hz) due to coupling with adjacent protons. The amine proton (NH) is typically broad but may be absent in hydrochloride salts .

- 13C NMR : The allylic carbons (C2 and C3) resonate at δ ~115–130 ppm, while the phenyl carbons appear as distinct aromatic signals (δ ~125–140 ppm) .

Chiral HPLC or polarimetry is recommended to confirm enantiopurity, especially for pharmacological studies .

Q. What are the common reactivity patterns of this compound in organic synthesis?

The compound exhibits dual reactivity due to its amine and alkene groups:

- Amine reactivity : Forms imines with ketones/aldehydes or undergoes alkylation/acylation.

- Alkene reactivity : Participates in Diels-Alder reactions or hydroamination. For example, catalytic hydrogenation reduces the double bond to yield 1-phenylbutan-1-amine, useful in comparative pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enantioselectivity studies of this compound derivatives?

Contradictions in enantioselectivity data often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than nonpolar solvents.

- Catalyst-substrate mismatch : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to identify optimal matches.

Methodology : - Cross-validate results using multiple analytical techniques (e.g., NMR, X-ray crystallography, and chiral GC).

- Perform kinetic studies to distinguish between thermodynamic and kinetic control in resolution processes .

Q. What strategies are effective for optimizing the enantiomeric excess (e.e.) in large-scale syntheses?

- Dynamic kinetic resolution (DKR) : Combine a racemization catalyst (e.g., Shvo’s catalyst) with a chiral acyl donor to achieve near-quantitative e.e. .

- Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers in specific solvents (e.g., ethanol/water mixtures) .

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

- Molecular docking : Simulate binding interactions with targets like monoamine transporters or G-protein-coupled receptors (GPCRs). Tools like AutoDock Vina can predict binding affinities .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with pharmacological activity using datasets from analogs .

Methodological Challenges

Q. What are the key pitfalls in synthesizing this compound hydrochloride salts?

- Hydroscopicity : The free amine is prone to moisture absorption, leading to impurities. Use anhydrous HCl gas in diethyl ether for salt formation .

- Side reactions : Competing Michael addition of the amine to the alkene can occur; suppress this by maintaining low temperatures (0–5°C) during synthesis .

Q. How should researchers address discrepancies in biological activity data across enantiomers?

- Pharmacokinetic profiling : Compare metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (e.g., PAMPA assays) between enantiomers .

- Receptor binding assays : Use radiolabeled ligands (e.g., [3H]-WIN 35,428 for dopamine transporters) to quantify enantiomer-specific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。